molecular formula C11H13BrN2O B11814877 1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11814877
M. Wt: 269.14 g/mol
InChI Key: SWQLONHVSMOXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C11H13BrN2O. It is a heterocyclic compound that contains both pyridine and pyrrolidine rings. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 2-bromopyridine with pyrrolidine under specific conditions. One common method includes the use of hydrogen bromide and 3-bromopyridine to generate the brominated intermediate, which is then reacted with iron acetate to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, such as pyrrolidin-2-ones.

    Reduction Reactions: Reduction can lead to the formation of different pyrrolidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted pyrrolidine and pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(pyridin-3-yl)ethan-1-one
  • 5-Acetyl-2-bromopyridine
  • (2-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

Uniqueness

1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

1-[2-(2-bromopyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C11H13BrN2O/c1-8(15)14-7-3-5-10(14)9-4-2-6-13-11(9)12/h2,4,6,10H,3,5,7H2,1H3

InChI Key

SWQLONHVSMOXNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=C(N=CC=C2)Br

Origin of Product

United States

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